(R)-3-(Oxiran-2-yl)propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-[(2R)-oxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1 |
InChI Key |
SOGGLVJYVOCYTB-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](O1)CCCO |
Canonical SMILES |
C1C(O1)CCCO |
Origin of Product |
United States |
The Significance of Chiral Epoxide Alcohol Motifs in Chemical Research
Chiral epoxide-alcohols are highly sought-after motifs in organic synthesis due to the presence of two reactive functional groups with defined stereochemistry. The epoxide, a strained three-membered ring, is susceptible to regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles, leading to the formation of diols, amino alcohols, and ethers. researchgate.net The hydroxyl group can be readily transformed into other functionalities, such as esters or ethers, or can act as a directing group to influence the outcome of reactions at other sites within the molecule. numberanalytics.com
The defined stereochemistry of these motifs is crucial in the synthesis of enantiomerically pure pharmaceuticals and natural products, where biological activity is often dependent on a specific three-dimensional arrangement of atoms. The ability to introduce multiple stereocenters in a controlled manner is a key advantage offered by chiral epoxide-alcohols.
Historical Context and Evolution of Synthetic Strategies for R 3 Oxiran 2 Yl Propan 1 Ol
The synthesis of chiral epoxides has undergone significant evolution, moving from classical resolution methods to highly efficient catalytic asymmetric techniques.
Early Strategies: Racemic Synthesis and Resolution
Initial approaches to obtaining enantiomerically pure epoxides often involved the synthesis of a racemic mixture followed by resolution. One common method is the epoxidation of an alkene, such as with meta-chloroperoxybenzoic acid (mCPBA), to produce the racemic epoxide. acs.org This mixture is then resolved, for example, through hydrolytic kinetic resolution (HKR) using a chiral catalyst like a (salen)Co(II) complex. acs.orgthieme-connect.com In this process, one enantiomer of the epoxide is selectively hydrolyzed, allowing for the separation of the desired unreacted epoxide enantiomer. acs.orgthieme-connect.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Modern Asymmetric Synthesis
The development of asymmetric epoxidation methods revolutionized the synthesis of chiral epoxides, enabling the direct formation of a single enantiomer with high selectivity and yield.
Sharpless Asymmetric Epoxidation: A landmark achievement in this area is the Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and an oxidant like tert-butyl hydroperoxide. researchgate.netmdpi.com This method is particularly effective for the epoxidation of allylic alcohols, providing predictable stereochemistry based on the chirality of the tartrate ligand used. researchgate.netmdpi.com
Jacobsen-Katsuki Epoxidation: For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation, employing a chiral manganese-salen complex, has proven to be a powerful tool for achieving high enantioselectivity. numberanalytics.com
Synthesis from Chiral Precursors: Another efficient strategy involves starting with a readily available chiral molecule. For instance, (R)-epichlorohydrin can be used as a starting material, undergoing a ring-opening reaction with a suitable nucleophile, followed by a base-mediated ring closure to form the desired epoxide. acs.org This approach leverages the existing stereocenter of the starting material to produce the target molecule in high enantiomeric purity. acs.org
| Synthetic Strategy | Description | Key Reagents/Catalysts | Advantages | Limitations |
| Racemic Synthesis & Resolution | Epoxidation of an alkene followed by separation of enantiomers. | mCPBA, (salen)Co(II) for HKR | Applicable to a wide range of alkenes. | Maximum 50% yield of desired enantiomer. |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols. | Ti(OiPr)₄, DET or DIPT, t-BuOOH | High enantioselectivity and predictable stereochemistry. | Primarily limited to allylic alcohols. |
| Jacobsen-Katsuki Epoxidation | Enantioselective epoxidation of unfunctionalized alkenes. | Chiral Mn-salen complex | Effective for non-allylic alkenes. | Catalyst can be complex to synthesize. |
| From Chiral Precursors | Utilization of a starting material that is already chiral. | (R)-epichlorohydrin, Grignard reagents, NaOH | High enantiomeric purity, often fewer steps. | Dependent on the availability of the chiral precursor. |
Scope and Research Objectives Pertaining to R 3 Oxiran 2 Yl Propan 1 Ol
De Novo Asymmetric Synthesis Strategies
De novo asymmetric synthesis refers to the creation of a chiral molecule from achiral or prochiral precursors, where the chirality is introduced during the synthetic sequence rather than being carried over from a naturally chiral starting material. nih.govmdpi.com This approach offers flexibility and access to both enantiomers of a target molecule by simply changing the chirality of the catalyst or a reagent. nih.gov
The chiral pool strategy utilizes readily available and inexpensive chiral compounds from nature as starting materials. uleth.caru.nl These precursors, containing one or more stereocenters, are then chemically transformed into the desired target molecule, preserving the original chirality.
A common strategy involves the derivatization of simple, naturally occurring chiral molecules such as tartaric or malic acid. For instance, a synthetic route to a related chiral epoxide, (S)-2-(oxiran-2-yl)ethanol, has been developed starting from (R)-dimethyl chlorosuccinate, which can be derived from malic acid. This process involves the reduction of the ester groups followed by cyclization to form the epoxide ring. google.com A similar strategic approach can be envisioned for this compound, potentially starting from a suitable five-carbon chiral precursor derived from the chiral pool. The key advantage is the transfer of stereochemistry from a low-cost natural product to a high-value synthetic intermediate.
Carbohydrates and amino acids represent a rich source of complex chiral scaffolds for synthesis. researchgate.net The de novo synthesis of pyranose sugars, for example, often begins with the asymmetric synthesis of key building blocks that are then elaborated into the full carbohydrate structure. nih.gov A prominent method in this area is the Achmatowicz rearrangement, which transforms furan-based alcohols into pyranones, key intermediates for sugar synthesis. mdpi.comnsf.gov
Similarly, amino acids like (S)-serine can serve as versatile starting points. For example, a synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid was achieved starting from (S)-serine. researchgate.net The crucial step involved the ring-opening of a protected (R)-aziridin-2-methanol, derived from serine, with a Grignard reagent. researchgate.net This highlights how the stereocenter from an amino acid can be used to direct the synthesis of a complex chiral target. While not a direct synthesis of this compound, this methodology demonstrates the principle of using amino acid-derived synthons to construct chiral molecules with defined stereochemistry.
Enantioselective catalysis is a powerful tool in asymmetric synthesis, where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantiomerically enriched product. uea.ac.uk This approach is often more efficient and economical than stoichiometric chiral reagents or auxiliaries. okayama-u.ac.jp
Asymmetric epoxidation of alkenes is one of the most direct methods for synthesizing chiral epoxides. uea.ac.uk The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the highly enantioselective epoxidation of allylic and homoallylic alcohols. nih.govacs.org This reaction typically employs a titanium tetraisopropoxide catalyst, a chiral diethyl or diisopropyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide. acs.orgorgsyn.org For the synthesis of this compound, the substrate would be pent-4-en-1-ol. The choice of the L-(+)-tartrate ester ligand directs the epoxidation to yield the desired (R)-enantiomer. The reaction must be conducted under anhydrous conditions, as water can decompose the catalyst complex, leading to reduced reaction rates and poor enantioselectivity. acs.org
Other catalytic systems have also been explored. For instance, chiral zirconium complexes have been used for the catalytic enantioselective epoxidation of homoallylic alcohols, although these may require low temperatures and longer reaction times. google.com
| Method | Substrate | Catalyst System | Key Features | Yield/ee% |
| Sharpless-Katsuki Epoxidation | Pent-4-en-1-ol | Ti(OiPr)₄ / L-(+)-Diisopropyl tartrate / t-BuOOH | High enantioselectivity, predictable stereochemistry, requires anhydrous conditions. | High yield and ee typically >90%. nih.govacs.org |
| Zirconium-Catalyzed Epoxidation | Homoallylic Alcohols | Chiral Zirconium Complexes | Operates at low temperatures (-40°C). | Moderate yields (e.g., up to 55%) and enantiomeric excess (e.g., 78%). google.com |
An alternative strategy involves the asymmetric reduction of a prochiral ketone to establish the chiral alcohol center, which is then converted to the final product. Asymmetric hydrogenation is a highly efficient and environmentally benign method for producing optically active secondary alcohols from ketones. okayama-u.ac.jpnih.gov
Catalysts developed by Noyori and others, typically based on ruthenium complexed with chiral phosphine (B1218219) and diamine ligands (e.g., BINAP/DPEN), are exceptionally effective. mdpi.comnih.gov For the synthesis of this compound, a suitable precursor would be a ketone such as 1-hydroxy-4-penten-2-one. The asymmetric hydrogenation of this substrate using an appropriate (S,S)-configured Ru-diamine catalyst would generate (R)-pent-4-ene-1,2-diol. Subsequent chemical steps, such as selective tosylation of the primary alcohol followed by base-induced intramolecular cyclization (an intramolecular Williamson ether synthesis), would yield the target epoxide.
Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure molecular hydrogen, employing hydrogen donors like isopropanol (B130326) or formic acid. kanto.co.jp Chiral ruthenium complexes are also highly effective in these transformations, providing access to chiral alcohols with high enantiopurity. kanto.co.jp
| Method | Precursor Type | Catalyst System (Example) | Key Features |
| Asymmetric Hydrogenation | Prochiral Ketone (e.g., Hydroxy-ketone) | Ru-BINAP/Diamine Complexes | High turnover numbers, excellent enantioselectivity, uses H₂ gas. okayama-u.ac.jpnih.gov |
| Asymmetric Transfer Hydrogenation | Prochiral Ketone | RuCl(S,S)-TsDPEN | Uses isopropanol or formic acid as H-donor, operationally simple. nih.govkanto.co.jp |
Enantioselective Catalysis in the Synthesis of this compound
Asymmetric Alkylation and Coupling Reactions
Asymmetric alkylation and coupling reactions represent a key strategy for the enantioselective synthesis of chiral molecules. These methods involve the formation of carbon-carbon bonds while controlling the stereochemistry at the newly formed chiral center.
In the context of synthesizing precursors or analogs to this compound, copper-catalyzed asymmetric allylic alkylation (AAA) has been a notable approach. rug.nl This transformation is a versatile method for enantioselective C-C bond formation. rug.nl For instance, the synthesis of complex biologically active molecules frequently employs such catalytic asymmetric reactions. rug.nl The general principle involves the reaction of an organometallic reagent with an allylic substrate in the presence of a chiral copper catalyst. This approach can be applied to create chiral building blocks that can be further elaborated to the target molecule.
Another related strategy is the asymmetric conjugate addition (ACA), which can be followed by further functionalization of the resulting enolate intermediate, allowing for the creation of two adjacent stereocenters in a single operation. rug.nl While direct synthesis of this compound via these methods is not explicitly detailed in the provided information, the principles of asymmetric alkylation are fundamental to creating the necessary chiral framework from prochiral starting materials. rug.nldokumen.pub
Organocatalytic Routes to Enantiomerically Pure this compound
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including β-blockers that share structural motifs with derivatives of this compound. researchgate.net These methods offer an alternative to metal-based catalysts and can lead to high enantioselectivity. researchgate.net
A key organocatalytic transformation is the asymmetric epoxidation of olefins, which directly yields enantio-enriched epoxides. uea.ac.uk This is one of the most direct and effective ways to synthesize such compounds. uea.ac.uk For example, iminium salt-catalyzed asymmetric epoxidation has been successfully used to create chiral chromenes. uea.ac.uk While a direct organocatalytic synthesis of this compound is not specifically described, the asymmetric epoxidation of a suitable homoallylic alcohol precursor would be a logical and powerful strategy. This approach relies on the ability of a chiral catalyst to control the facial selectivity of the epoxidation of the double bond, thereby establishing the (R)-configuration at the epoxide.
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative for producing enantiomerically pure chemicals. ethernet.edu.et These methods operate under mild conditions and can achieve exceptional levels of enantioselectivity. acs.org
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and sustainable routes to target molecules. A common strategy involves the enzymatic kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. researchgate.netcore.ac.uk
For instance, the synthesis of (R)- and (S)-esmolol, a β-blocker, has been achieved through a chemoenzymatic route. researchgate.netcore.ac.ukarabjchem.org This process involves the enzymatic kinetic resolution of a racemic alcohol intermediate using lipases. researchgate.netcore.ac.ukarabjchem.org Lipases such as PCL and CRL have shown complementary enantioselectivity in the transesterification of the racemic alcohol with vinyl acetate, yielding the (R)-alcohol and the (S)-acetate, or vice versa. researchgate.netcore.ac.ukarabjchem.org The separated enantiomers can then be chemically converted to the final target. researchgate.netcore.ac.ukarabjchem.org
Another chemoenzymatic strategy involves the deracemization of allylic alcohols. This can be accomplished in a one-pot, two-step process using a non-selective chemoenzymatic oxidation followed by a stereoselective biocatalyzed reduction. uniovi.es For example, a laccase from Trametes versicolor and TEMPO can be used for the oxidation, and an alcohol dehydrogenase (ADH) overexpressed in E. coli for the reduction. uniovi.es
A chemo-enzymatic pathway starting from levoglucosenone (B1675106), a biobased chiral compound, has been developed for the synthesis of (S)-3-(oxiran-2-yl)propanoates. researchgate.net This route involves a lipase-mediated Baeyer-Villiger oxidation as a key step. researchgate.net While this produces the (S)-enantiomer, it highlights the potential of combining enzymatic and chemical steps to access chiral epoxides from renewable resources. researchgate.net
Enzyme Screening and Engineering for Enhanced Enantioselectivity
Directed evolution involves creating a library of enzyme variants through random mutagenesis and/or in vitro recombination, followed by screening for improved performance. scispace.com This approach has been successfully used to develop enzymes for various applications, including the synthesis of chiral intermediates for pharmaceuticals. acs.org For example, an engineered ADH was developed for the synthesis of a chiral alcohol intermediate for the drug montelukast, achieving excellent yield and stereoselectivity on a large scale. acs.org Similarly, rational enzyme design and directed evolution have been used to engineer oxygenase enzymes for N- and O-demethylation reactions in the synthesis of buprenorphine. almacgroup.com
Biotransformation Studies for this compound Production
Biotransformation, the use of whole microbial cells or their enzymes to convert a substrate into a desired product, is a powerful tool in organic synthesis. ethernet.edu.etsci-hub.se Cascade biotransformations, where multiple enzymatic reactions occur in a single pot, are particularly efficient as they avoid the isolation of intermediates and minimize waste. rug.nlresearchgate.net
One strategy for producing enantiopure compounds from a racemate is through enantioconvergent reactions or dynamic kinetic resolution. researchgate.net In dynamic kinetic resolution, one enantiomer is selectively converted to the product while the other is continuously racemized, theoretically allowing for a 100% yield of the desired product. nih.gov
The enzymatic hydrolysis of racemic epoxides by epoxide hydrolases (EHs) is a well-established method for producing chiral diols and leaving the unreacted epoxide in high enantiomeric excess. sci-hub.seresearchgate.net For example, the fungus Aspergillus niger can enantioselectively hydrolyze the (R)-enantiomer of (±)-styrene oxide, leaving the (S)-enantiomer unreacted. sci-hub.se By selecting an appropriate epoxide hydrolase, it would be possible to resolve a racemic mixture of 3-(oxiran-2-yl)propan-1-ol, either by hydrolyzing the (S)-enantiomer to leave the desired (R)-epoxide, or vice versa, followed by a chemical inversion step if necessary.
The following table summarizes the key enzymes and their roles in the biocatalytic synthesis of chiral compounds, which could be applied to the production of this compound.
| Enzyme Class | Role in Synthesis | Example Application |
| Lipases | Kinetic resolution of racemic alcohols and esters | Resolution of a racemic chlorohydrin intermediate for esmolol (B25661) synthesis. researchgate.netcore.ac.ukarabjchem.org |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones; Oxidation in deracemization | Stereoselective reduction of a ketone in a deracemization protocol. uniovi.es |
| Laccases | Oxidation of alcohols | Non-selective oxidation in a deracemization protocol. uniovi.es |
| Epoxide Hydrolases (EHs) | Kinetic resolution of racemic epoxides | Enantioselective hydrolysis of one epoxide enantiomer to yield a diol and the other unreacted epoxide. sci-hub.seresearchgate.net |
| Oxygenases | Demethylation, oxidation | N- and O-demethylation in the synthesis of buprenorphine. almacgroup.com |
Semisynthetic Approaches to this compound
Semisynthetic approaches start from a readily available, often naturally occurring, chiral molecule and modify it through chemical reactions to obtain the target compound. This strategy, also known as the chiral pool approach, leverages the existing stereochemistry of the starting material. uea.ac.uk
A potential semisynthetic route to this compound could start from a suitable chiral precursor. For example, the synthesis of (S)-3-(oxiran-2-yl)propanoates has been achieved from levoglucosenone, a chiral compound derived from cellulose (B213188). researchgate.net This chemo-enzymatic process involves several chemical transformations, including tosylation and treatment with a sodium alkoxide, to form the epoxide ring. researchgate.net A similar strategy could be envisioned starting from a different chiral precursor with the correct stereochemistry to yield the (R)-enantiomer.
Another example, although leading to the opposite enantiomer, is the synthesis of ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from L-glutamic acid. researchgate.net This four-step process involves deamination, reduction, tosylation, and finally epoxide formation. researchgate.net By starting with D-glutamic acid, it would be theoretically possible to access the corresponding (R)-epoxide.
Retrosynthetic Analysis of this compound as a Target Molecule in Complex Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a complex target molecule into simpler, commercially available precursors. Within this framework, this compound emerges as a valuable chiral building block. Its bifunctional nature—a reactive electrophilic epoxide ring and a nucleophilic primary alcohol—offers significant strategic advantages.
The core utility of this synthon lies in two primary disconnection strategies:
Disconnections at the Epoxide: The strained oxirane ring is an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles (e.g., amines, alkoxides, organometallics, and enolates). This allows for the stereospecific installation of a 1,2-hydroxy-substituted moiety. In a retrosynthetic sense, a 1,2-diol or a β-amino alcohol fragment within a complex target can be disconnected to reveal an epoxide precursor like this compound and a suitable nucleophile. The inherent chirality of the (R)-epoxide directly translates to a defined stereocenter in the final product.
Disconnections involving the Hydroxyl Group: The primary alcohol can be used as a nucleophile itself or can be transformed into other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. This allows for the appendage of the entire chiral epoxy-propyl unit onto another molecular fragment.
A practical example can be seen in the synthesis of complex natural products and pharmaceuticals. For instance, in the synthesis of loline (B1675033) alkaloids, a key step involves the opening of an epoxide with an amine to form a crucial heterocyclic core. orgsyn.org Similarly, the synthesis of the anticancer marine natural product callyspongiolide utilizes the hydrolytic kinetic resolution of a racemic epoxide to obtain an enantiopure epoxide intermediate, which is then elaborated into the complex structure. acs.org While these examples may not use the exact target molecule of this article, the strategic principle is identical. The retrosynthetic analysis of a target containing a substituted 1,5-diol system, for example, could logically lead back to this compound as a key starting fragment.
Review and Comparative Analysis of Synthetic Routes for this compound
Several distinct methodologies exist for the enantioselective synthesis of this compound and related chiral epoxides. The most prominent among these are asymmetric epoxidation of an achiral precursor, and the kinetic resolution of a racemic mixture, which can be achieved through either chemical or enzymatic means.
Sharpless Asymmetric Epoxidation (SAE) The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. numberanalytics.comresearchgate.net This reaction utilizes a catalytic system composed of titanium tetraisopropoxide [Ti(O-i-Pr)₄], a chiral diethyl or diisopropyl tartrate (DET or DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). numberanalytics.comresearchgate.net For the synthesis of this compound, the starting material would be pent-4-en-1-ol. The choice of tartrate ligand dictates the stereochemical outcome; (+)-DIPT or (+)-DET directs oxygen delivery to one face of the alkene, while (-)-LIPT or (-)-DET directs it to the opposite face, allowing for predictable synthesis of either enantiomer. researchgate.net High enantiomeric excesses (ee) are a hallmark of this reaction. numberanalytics.com
Enzymatic and Chemo-Enzymatic Methods Biocatalysis offers a powerful and often more sustainable alternative to traditional chemical synthesis. researchgate.netresearchgate.net
Kinetic Resolution via Epoxide Hydrolases (EHs): This method starts with racemic 3-(oxiran-2-yl)propan-1-ol. Epoxide hydrolases are enzymes that catalyze the enantioselective hydrolysis of one epoxide enantiomer to its corresponding diol, leaving the unreacted epoxide enantiomer in high optical purity. researchgate.netkoreascience.kr The major drawback is that the theoretical maximum yield for the desired epoxide is 50%.
Direct Epoxidation via Monooxygenases: Styrene monooxygenases (SMOs) are enzymes capable of the direct and highly enantioselective epoxidation of alkenes. nih.govnih.gov By employing whole-cell biocatalysts expressing a suitable SMO, pent-4-en-1-ol could be converted directly to this compound with high enantiopurity. nih.govnih.gov
Chemo-Enzymatic Synthesis from Bio-renewables: An innovative route has been developed for the synthesis of the related (S)-3-(oxiran-2-yl)propanoates starting from levoglucosenone (LGO), which is derived from the pyrolysis of cellulose. researchgate.net This multi-step pathway involves a key lipase-mediated Baeyer-Villiger oxidation to form a lactone, followed by chemical steps including hydrogenation, tosylation, and epoxide formation. researchgate.net This approach highlights a move towards more sustainable feedstocks. researchgate.net
Hydrolytic Kinetic Resolution (HKR) The Jacobsen-Katsuki epoxidation is famous for alkenes, but for the resolution of terminal epoxides, the hydrolytic kinetic resolution (HKR) developed by Jacobsen is highly effective. This method uses a chiral (salen)Co(III) complex as a catalyst to effect the addition of water to one enantiomer of a racemic epoxide, separating it as a diol and leaving the other epoxide enantiomer untouched and optically pure. acs.orgkoreascience.kr This method is known for its broad applicability and high enantioselectivity, often achieving >99% ee. acs.org
Comparative Analysis
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Typical ee% | Advantages | Disadvantages |
| Sharpless Asymmetric Epoxidation | Pent-4-en-1-ol | Ti(O-i-Pr)₄, (+)-DIPT, TBHP | Good to High | >90% numberanalytics.com | High ee, predictable stereochemistry, well-established. | Requires strictly anhydrous conditions; TBHP is hazardous; catalyst can be stoichiometric. numberanalytics.comacsgcipr.org |
| Kinetic Resolution (Epoxide Hydrolase) | Racemic 3-(Oxiran-2-yl)propan-1-ol | Epoxide Hydrolase (EH) | <50% | High | "Green" process, mild conditions, high ee. | Theoretical yield is capped at 50%; requires separation of diol byproduct. researchgate.net |
| Direct Epoxidation (Monooxygenase) | Pent-4-en-1-ol | Styrene Monooxygenase (SMO) | Variable | >95% nih.govnih.gov | High ee, direct conversion, mild conditions. | Substrate specificity can be limited; may require whole-cell systems. nih.gov |
| Hydrolytic Kinetic Resolution (HKR) | Racemic 3-(Oxiran-2-yl)propan-1-ol | (salen)Co(III) complex, H₂O | <50% | >99% acs.org | Extremely high ee, broad substrate scope, industrially proven. koreascience.kr | Theoretical yield is capped at 50%; catalyst can be expensive; requires separation of diol. |
Considerations for Industrial Scale Synthesis of this compound
Translating a laboratory synthesis into a robust industrial process introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. researchgate.net The production of a chiral building block like this compound is subject to several critical considerations.
Route Selection and Process Optimization: The choice of synthetic route is paramount. While methods with a theoretical maximum yield of 50% (like kinetic resolutions) are highly enantioselective, they are inherently less atom-economical. researchgate.netkoreascience.kr Asymmetric catalysis, such as the Sharpless epoxidation or direct enzymatic epoxidation, is preferable from an efficiency standpoint. However, the cost and stability of the catalyst become major factors. For the Sharpless epoxidation, reducing the catalyst loading from stoichiometric to catalytic levels is crucial for cost-effectiveness, though this often requires the use of molecular sieves to manage water, which can be cumbersome on a large scale. numberanalytics.comacsgcipr.org
Safety and Handling: The Sharpless epoxidation uses tert-butyl hydroperoxide (TBHP), a potentially explosive oxidant that requires careful handling and control, especially at a large scale. acsgcipr.org The use of volatile and environmentally problematic solvents like dichloromethane (B109758) (DCM) is also a significant drawback, prompting research into alternative solvent systems. acsgcipr.org Biocatalytic processes are generally safer, operating in aqueous media under mild temperatures and pressures. researchgate.net Continuous flow chemistry is an emerging strategy to enhance safety, for instance, by allowing for the in situ generation and immediate consumption of hazardous reagents. frontiersin.org
Downstream Processing and Purification: Isolating the final product in high purity is a critical step. Small, water-soluble molecules like this compound can present significant challenges during aqueous workups, leading to product loss. acs.org Processes that require the separation of the product from a diol byproduct (in resolution methods) or from biomass (in whole-cell biocatalysis) necessitate efficient and scalable extraction and purification technologies, such as industrial-scale chromatography or distillation. nih.govacs.org Eliminating the need for column chromatography is a key goal in developing a scalable process. acs.org
Industrial Scale-Up Considerations
| Parameter | Challenge | Mitigation Strategy |
| Catalyst Loading | High cost associated with stoichiometric or high-loading chiral catalysts (e.g., Ti-tartrate, Co-salen). numberanalytics.com | Develop catalytic versions (e.g., catalytic Sharpless), use robust and recyclable catalysts, explore efficient biocatalysts. researchgate.netacsgcipr.org |
| Reagent Safety | Handling of hazardous/explosive oxidants like TBHP. acsgcipr.org | Use of alternative, safer oxidants; implement continuous flow processes for in situ generation; rigorous process safety management. frontiersin.org |
| Solvent Use | Use of hazardous and environmentally regulated solvents like Dichloromethane (DCM). acsgcipr.org | Solvent screening to identify greener alternatives; develop solvent-free or aqueous processes (e.g., biocatalysis). |
| Workup & Purification | Product loss due to water solubility; separation from byproducts (diols) or biomass. nih.govacs.org | Develop non-aqueous workups; optimize extraction protocols; utilize scalable purification like distillation over chromatography. acs.org |
| Atom Economy | Kinetic resolution methods have a maximum theoretical yield of 50%. researchgate.netkoreascience.kr | Prioritize asymmetric synthesis over resolution; develop dynamic kinetic resolution processes. |
| Temperature Control | Maintaining low and consistent temperatures (e.g., -20 °C for Sharpless) can be energy-intensive at scale. orgsyn.org | Design efficient reactor cooling systems; explore catalysts that operate effectively at higher temperatures. |
Ring-Opening Reactions of the Oxirane Moiety
The high reactivity of the three-membered epoxide ring in this compound is a consequence of significant ring strain. solubilityofthings.com This strain is readily relieved through ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups with stereochemical control. smolecule.comthieme-connect.de
Nucleophilic Ring-Opening Reactions and Regioselectivity
Nucleophilic attack is the most common mode of reaction for epoxides. The regioselectivity of this attack on the asymmetric epoxide of this compound is a critical aspect of its chemistry. Under basic or neutral conditions, the nucleophile preferentially attacks the less substituted carbon of the epoxide (C3), following an SN2 mechanism. This preference is attributed to reduced steric hindrance at this position. Conversely, under acidic conditions, the reaction can proceed via a more SN1-like mechanism, where the nucleophile may attack the more substituted carbon (C2) due to the development of a partial positive charge that is better stabilized at the more substituted position.
Oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, readily open the epoxide ring of this compound to furnish 1,2-diol derivatives. researchgate.net For instance, the hydrolysis of the epoxide under aqueous acidic or basic conditions yields the corresponding triol. The alcoholysis of epoxides, while often requiring activation under strongly acidic or basic conditions, can be facilitated by various metal catalysts to proceed under milder conditions. researchgate.net Phenolic nucleophiles, in the presence of catalysts like gallium heterobimetallic complexes, have been shown to effectively open epoxide rings, producing β-hydroxy ethers. thieme-connect.de Carboxylate anions also serve as effective nucleophiles, leading to the formation of hemi-esters. thieme-connect.de
A notable application of oxygen-based nucleophilic ring-opening is in the synthesis of esmolol, a β-adrenergic receptor blocker. In one synthetic route, a substituted phenol (B47542) acts as a nucleophile, attacking an epoxide intermediate to form a key precursor. researchgate.netarabjchem.org
Table 1: Examples of Oxygen-Based Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
| Water | Acid or Base | 1,2,3-Propanetriol derivative | researchgate.net |
| Alcohol | Acid, Base, or Metal Catalyst | β-Alkoxy alcohol | researchgate.net |
| Phenol | Gallium heterobimetallic complex | β-Hydroxy ether | thieme-connect.de |
| Carboxylic Acid | Cobalt-salen catalyst | Hemi-ester | thieme-connect.de |
| Substituted Phenol | K₂CO₃ | Aryl ether derivative | researchgate.netarabjchem.org |
Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, are crucial for synthesizing β-amino alcohols, which are prevalent motifs in biologically active compounds. scholaris.caresearchgate.net The reaction of this compound with amines typically proceeds with high regioselectivity, with the nitrogen atom attacking the terminal carbon of the epoxide. For example, the aminolysis of 3,4-epoxy alcohols, a class of compounds structurally related to the title compound, has been achieved with high regioselectivity using borinic acid catalysis. scholaris.ca This method is proposed to involve a catalytic tethering mechanism, where the catalyst facilitates the intramolecular delivery of the amine nucleophile. scholaris.ca
The synthesis of various biologically active compounds relies on the ring-opening of epoxides with nitrogen nucleophiles. researchgate.net For instance, the reaction of epoxides with diethylaluminum azide (B81097) provides 3-azido-1,2-diols, which are precursors to amino alcohols. researchgate.net Furthermore, the synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring has been accomplished through the reaction of substituted triazoles with epoxides. mdpi.com
Table 2: Examples of Nitrogen-Based Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
| Amines | Borinic acid | β-Amino alcohol | scholaris.ca |
| Azide | Diethylaluminum azide | β-Azido alcohol | researchgate.net |
| 1,2,4-Triazole | Heat | Vicinal amino alcohol with triazole | mdpi.com |
| Isopropylamine | - | Precursor to Esmolol | researchgate.net |
The formation of carbon-carbon bonds via the ring-opening of epoxides is a powerful tool in organic synthesis for extending carbon chains. science.gov A variety of carbon nucleophiles, such as organometallic reagents (Grignard reagents, organolithium compounds) and cyanide, can be employed. The reaction of 2,3-epoxyalcohols with diethylaluminum cyanide, for example, results in the regioselective formation of 1-cyano-2,3-diols. researchgate.net
The nucleophilic ring-opening of a chiral epoxide like this compound is generally a stereospecific process. In an SN2-type reaction, the nucleophile attacks from the side opposite to the C-O bond of the epoxide, leading to an inversion of configuration at the center of attack. google.com This stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds. thieme-connect.de
For instance, the enantioselective ring-opening of meso-epoxides has been demonstrated to produce two new contiguous stereocenters. thieme-connect.de Similarly, the reaction of non-racemic activated aziridines, which are nitrogen analogs of epoxides, with nucleophiles can proceed with high stereospecificity. acs.org The stereochemistry of the starting material directly influences the stereochemistry of the product, a principle that is fundamental in asymmetric synthesis. cdnsciencepub.com
Electrophilic Ring-Opening Reactions
While less common than nucleophilic ring-opening, electrophilic activation of the epoxide ring can also lead to its opening. This typically involves the protonation or coordination of a Lewis acid to the epoxide oxygen, which makes the ring more susceptible to attack by even weak nucleophiles. scribd.com This activation can also facilitate rearrangements.
In the presence of a boron compound and hydrogen peroxide, oxirane compounds can undergo ring-opening to form aldehydes. google.com Lewis acid-catalyzed isomerizations of epoxides have also been reported, which can lead to the formation of various rearranged products. scribd.com
Acid-Catalyzed Ring Opening
Under aqueous acidic conditions, the epoxide ring of this compound can be opened via hydrolysis to yield a 1,2-diol. The mechanism involves protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. libretexts.org This attack typically occurs in an SN2-like fashion, resulting in the formation of a trans-diol. libretexts.org In asymmetric epoxides like this one, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.org
A more refined approach involves the use of borinic acids as catalysts for the regioselective ring-opening of epoxy alcohols. This organoboron-catalyzed method has been shown to favor C3-selective ring-opening for 3,4-epoxy alcohols. scholaris.ca The mechanism is proposed to involve the formation of a reversible borinate ester with the alcohol, followed by a catalytic tethering that enables the intramolecular delivery of a nucleophile to the epoxide, enhancing both reaction rate and regiocontrol. scholaris.ca This strategy is complementary to transition-metal-based protocols that often favor C4-selectivity. scholaris.ca
Lewis Acid Promoted Transformations
Lewis acids are effective in promoting the ring-opening of epoxides by coordinating to the epoxide oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂) and lanthanide(III) compounds, have been utilized for such transformations. kuleuven.beresearchgate.netresearchgate.net
In transformations of substrates structurally similar to this compound, Lewis acids have been shown to mediate cyclization reactions. For instance, the Lewis acid-mediated cyclization of (R)-1-[3-(Oxiran-2-yl)propyl]-1H-pyrrole has been reported. sorbonne-universite.fr Chiral metal-salen complexes, acting as Lewis acids, are particularly noteworthy for their ability to catalyze the asymmetric ring-opening of epoxides, offering a pathway to enantiomerically enriched products. mdpi.com The first stereoconvergent transformation of racemic N-sulfonylaziridines catalyzed by a Lewis acid involved a simple Cu(I)-chiral BINAP complex, highlighting the potential for dynamic kinetic asymmetric transformations (DyKATs) in related systems. nih.gov
Catalytic Ring-Opening Strategies
Catalytic methods for epoxide ring-opening are highly sought after as they can offer high selectivity and efficiency. These strategies can be broadly categorized into metal-catalyzed and organocatalytic approaches.
Metal-Catalyzed Ring Opening and Its Stereochemical Control
Metal catalysis provides a powerful tool for the directed, regioselective, and enantioselective ring-opening of epoxides. For epoxy homoallylic alcohols, a class to which this compound belongs, the hydroxyl group can act as a directing group to control the site of nucleophilic attack. nih.gov This strategy has been successfully employed to overcome the challenge of regioselectivity in epoxides that lack significant steric or electronic bias. nih.gov
Various metal salts, including those of tungsten (W), molybdenum (Mo), and nickel (Ni), have been used to catalyze the highly regioselective ring-opening of epoxy homoallylic alcohols with a range of nitrogen, oxygen, and halide nucleophiles. nih.gov Furthermore, kinetic resolution of such epoxides has been achieved using catalysts like W-bishydroxamic acid (W-BHA) and nickel-BINAM systems with amine nucleophiles. nih.gov Metal-salen complexes are also prominent catalysts, enabling the asymmetric ring-opening of meso-epoxides to afford products with high enantioselectivity. mdpi.com The stereochemical outcome of these reactions is often predictable, with ring-opening of trans-epoxides yielding anti-products and cis-epoxides yielding syn-products. mdpi.com
| Catalyst System | Substrate Type | Nucleophile | Outcome | Reference |
| W-, Mo-, or Ni-salts | Epoxy homoallylic alcohols | N-, O-, Halide | Highly regioselective ring-opening | nih.gov |
| W-BHA, Ni-BINAM | Epoxy homoallylic alcohols | Amines | Kinetic resolution | nih.gov |
| Cr(III)-Salen | meso-Epoxides | TMSN₃ | Excellent yield and enantioselectivity (up to 94% ee) | mdpi.com |
| RhCl(PPh₃)₃ / BEt₃ | (R)-2-methyloxirane | PhCHO | (R)-1-(Benzyloxy)propan-2-ol (82% yield) | thieme-connect.de |
Organocatalytic Activation of the Epoxide
Organocatalysis offers a complementary, metal-free approach to epoxide activation. diva-portal.org Borinic acid catalysis, as mentioned previously, stands out for its ability to effect highly regioselective ring-opening of 3,4-epoxy alcohols through a postulated catalytic tethering mechanism. scholaris.ca This approach provides access to amino-, thiol-, and halodiol motifs which are prevalent in biologically important molecules. scholaris.ca
The development of enantioselective organocatalytic methods has also been a focus of research. For example, the conversion of aliphatic aldehydes to chiral terminal epoxides has been achieved through asymmetric enamine catalysis using imidazolidinone catalysts, followed by in situ reduction and cyclization. caltech.edu While this demonstrates the formation of epoxides, similar principles of organocatalytic activation can be applied to their subsequent ring-opening. The synthesis of β-blockers like (S)-propranolol often involves the organocatalytic ring-opening of epoxide intermediates. researchgate.net
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in this compound is a key site for functionalization, allowing for a variety of transformations, most notably oxidation.
Oxidation Reactions of the Hydroxyl Group
Primary alcohols can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. passmyexams.co.uksavemyexams.com The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uk
A common laboratory method involves the use of acidified potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇). passmyexams.co.ukchemguide.co.uk To obtain the aldehyde, the product must be distilled off as it forms to prevent over-oxidation to the carboxylic acid. passmyexams.co.uk For the synthesis of the carboxylic acid, the alcohol is heated under reflux with an excess of the oxidizing agent. chemguide.co.uk
More modern and selective methods are also available. A nickel-catalyzed system using commercial bleach (sodium hypochlorite, NaOCl) has been shown to be effective for the oxidation of primary alcohols to carboxylic acids. researchgate.net For molecules containing sensitive functional groups like epoxides, milder conditions are often necessary. A one-pot oxidation-chlorination protocol has been applied to a citronellol-derived epoxide, demonstrating that the primary alcohol can be transformed in the presence of an epoxide ring. acs.org
| Reagent/Catalyst | Conditions | Product | Characteristics | Reference |
| Acidified K₂Cr₂O₇ | Warming, distillation | Aldehyde | Prevents over-oxidation | passmyexams.co.uksavemyexams.com |
| Acidified K₂Cr₂O₇ | Reflux, excess oxidant | Carboxylic Acid | Full oxidation | chemguide.co.uk |
| NiCl₂ / NaOCl | Aqueous/Organic solvent | Carboxylic Acid | Efficient, uses bleach as terminal oxidant | researchgate.net |
Protection and Deprotection Strategies for the Alcohol
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the primary alcohol to prevent interference with reactions targeting the epoxide or other parts of the molecule. uchicago.edu This is achieved by converting the alcohol into a less reactive derivative, known as a protecting group. libretexts.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its selective removal (deprotection). masterorganicchemistry.com
Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. masterorganicchemistry.comuwindsor.ca Silyl ethers are among the most widely used due to their ease of formation, general stability, and mild deprotection conditions. masterorganicchemistry.com The protection typically involves reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534). libretexts.orglibretexts.org Deprotection is efficiently achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high strength of the silicon-fluoride bond. masterorganicchemistry.comharvard.edu
Benzyl ethers (Bn) offer an alternative protection strategy. They are formed via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) and then treated with benzyl bromide. organic-chemistry.org Benzyl ethers are robust and stable to a wide range of acidic and basic conditions but can be selectively cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C), a process that does not affect most other functional groups, including silyl ethers. uwindsor.ca
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Profile |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF | TBAF, THF; or Aqueous Acid (e.g., HCl) | Stable to bases, oxidants, Grignard reagents. Labile to strong acids and fluoride ions. masterorganicchemistry.comlibretexts.orgbyjus.com |
| Triisopropylsilyl (TIPS) Ether | TIPSCl, Imidazole, DMF | TBAF, THF; or Aqueous Acid | More sterically hindered and more stable to acid than TBDMS. harvard.edubeilstein-journals.org |
| Benzyl (Bn) Ether | NaH, then BnBr, THF | H₂, Pd/C; or strong acids (e.g., BCl₃) | Stable to most acidic and basic conditions, oxidation, and reduction (except hydrogenolysis). uwindsor.caorganic-chemistry.org |
| Trityl (Tr) Ether | TrCl, Et₃N, DMAP, CH₂Cl₂ | Mild acid (e.g., formic acid) | Bulky group, selective for primary alcohols. Labile to acid. nih.gov |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Aqueous Acid (e.g., p-TsOH in MeOH/H₂O) | Stable to bases, nucleophiles, and reducing agents. Labile to acid. uwindsor.cabyjus.com |
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or as key functionalities in a target molecule.
Esterification is the reaction of the alcohol with a carboxylic acid or its derivative. A classic method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk This reaction is reversible, and product yields can be improved by removing water as it is formed. kaskaden-reaktionen.de For more efficient and irreversible ester formation, highly reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides are used, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. chemguide.co.uklibretexts.org
Etherification involves the formation of an ether linkage (R-O-R'). The most common method is the Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide. byjus.commasterorganicchemistry.com In the context of this compound, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. libretexts.org This method is highly versatile for preparing a wide range of ethers. byjus.com
| Reaction Type | Reagents | Product | Key Features |
| Fischer Esterification | R'COOH, H₂SO₄ (cat.), Heat | Ester | Reversible reaction; suitable for simple alcohols and carboxylic acids. chemguide.co.uk |
| Esterification with Acid Chloride | R'COCl, Pyridine or Et₃N | Ester | High-yielding and irreversible; suitable for a wide range of alcohols. libretexts.org |
| Williamson Ether Synthesis | 1. NaH; 2. R'X (primary halide) | Ether | Versatile and general method for ether synthesis via an S_N2 mechanism. masterorganicchemistry.comlibretexts.org |
Tandem and Cascade Reactions Incorporating this compound
Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. kaskaden-reaktionen.de The bifunctional nature of this compound makes it an excellent substrate for such processes. Typically, a reaction is initiated at one functional group, which then generates a reactive intermediate that participates in a subsequent transformation involving the other functional group.
A common cascade sequence involves the initial nucleophilic opening of the epoxide ring, followed by cyclization of the newly formed intermediate onto a tethered functional group. The hydroxyl group in this compound can play a crucial directing role in these transformations. For instance, treatment of β,γ-epoxy alcohols with radical-generating reagents like titanocene(III) chloride (Cp₂TiCl) can initiate C-O bond homolysis of the epoxide. The resulting radical can then undergo intramolecular addition, and the stereoselectivity of this cyclization is often influenced by the presence of the nearby hydroxyl group through hydrogen bonding or coordination. nih.gov
Another strategy involves the intramolecular attack of the hydroxyl group onto the epoxide ring, which can be promoted by acid or base catalysis. While the direct 5-exo-tet cyclization to form a tetrahydrofuran (B95107) ring is generally disfavored for epoxides, specific catalysts or reaction conditions can facilitate such transformations. More commonly, the epoxide is opened by an external nucleophile, and the resulting diol intermediate undergoes a subsequent cyclization. For example, an azide-induced ring-opening can be followed by an intramolecular cyclization if an appropriate electrophilic site is present in the molecule. scribd.com These cascade reactions allow for the rapid construction of complex heterocyclic structures from a simple chiral precursor. scispace.com
| Cascade Reaction Type | Initiating Step | Subsequent Step(s) | Potential Product from this compound |
| Radical Cascade | Ti(III)-mediated epoxide ring-opening | Intramolecular radical cyclization | Substituted cyclopentanes or other cyclic systems |
| Nucleophilic Opening/Cyclization | Epoxide opening by an external nucleophile (e.g., N₃⁻) | Intramolecular reaction of the resulting intermediate | Functionalized heterocycles |
| Intramolecular Etherification Cascade | Conversion of alcohol to alkoxide | Intramolecular S_N2 attack on the epoxide | Tetrahydrofuran derivatives (under specific conditions) |
Derivatization Strategies for Functional Group Interconversion and Further Elaboration
The dual functionality of this compound provides numerous opportunities for derivatization and functional group interconversion (FGI), transforming it into a variety of other valuable chiral synthons. compoundchem.comscribd.com
A primary route for derivatization is the regioselective ring-opening of the epoxide. researchgate.net Due to steric hindrance, nucleophilic attack typically occurs at the less substituted carbon of the epoxide (C3), proceeding with inversion of stereochemistry in an S_N2 fashion. This reaction provides access to a wide range of 1,5-disubstituted pentane (B18724) derivatives. For example:
Diol formation: Acid-catalyzed hydrolysis of the epoxide yields (R)-pentane-1,2,5-triol. semanticscholar.org
Amino alcohol synthesis: Ring-opening with sodium azide (NaN₃) gives a chiral azido (B1232118) alcohol. Subsequent reduction of the azide group (e.g., by hydrogenation) furnishes the corresponding chiral amino alcohol, a key structural motif in many biologically active compounds. mdpi.com
Further elaboration can lead to the formation of important heterocyclic structures. A particularly valuable transformation is the conversion into chiral γ-butyrolactones, which are prevalent in natural products. bath.ac.uksci-hub.se One synthetic route involves the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular acid-catalyzed ring-opening of the epoxide to form the lactone. Alternatively, a related compound, ethyl (S)-3-(oxiran-2-yl)propanoate, has been used to synthesize (S)-dairy lactone, demonstrating the utility of this scaffold in accessing complex lactones. researchgate.net
| Starting Material | Reagents/Conditions | Product Functional Group | Example Product Structure |
| This compound | 1. NaN₃; 2. H₂, Pd/C | Amino diol | (R)-2-Amino-pentane-1,5-diol |
| This compound | H₃O⁺ | Triol | (R)-Pentane-1,2,5-triol |
| This compound | 1. Oxidation (e.g., PCC); 2. Intramolecular cyclization | γ-Hydroxy-γ-butyrolactone | (R)-5-(2-hydroxyethyl)dihydrofuran-2(3H)-one |
| This compound | Organocuprate (e.g., R₂CuLi) | Substituted diol | (R)-1-Substituted pentane-2,5-diol |
Applications of R 3 Oxiran 2 Yl Propan 1 Ol As a Chiral Building Block in Organic Synthesis
Synthesis of Chiral Polyols and Diols
The epoxide ring of (R)-3-(Oxiran-2-yl)propan-1-ol is susceptible to nucleophilic attack, providing a reliable method for the synthesis of chiral diols and polyols. The regioselectivity of the ring-opening is a critical aspect of its synthetic utility. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less substituted carbon (C3) of the oxirane ring via an SN2 mechanism, yielding 1,2-diol derivatives. libretexts.org Conversely, acidic conditions can promote attack at the more substituted carbon (C2), although the outcome can be influenced by the specific catalyst and reaction conditions. libretexts.org
A wide range of nucleophiles can be employed for this transformation. libretexts.orgnih.gov Hydride reagents, such as Red-Al, lead to regioselective reduction at C2, affording chiral 1,4-diols. nih.gov Organocuprates introduce carbon substituents, while amines, thiols, and halides can be used to install nitrogen, sulfur, and halogen functionalities, respectively, leading to valuable intermediates like chiral amino diols, thio-diols, and halohydrins. scholaris.carsc.org These resulting polyfunctional molecules are themselves valuable chiral building blocks for further elaboration. scholaris.ca
| Nucleophile | Reagent Example | Major Product Structure | Product Class |
|---|---|---|---|
| Hydride (H⁻) | Red-Al | (R)-Pentane-1,4-diol | Chiral Diol |
| Hydroxide (OH⁻) | NaOH (aq) | (R)-Pentane-1,2,5-triol | Chiral Triol |
| Alkyl | Lithium dimethylcuprate (Me₂CuLi) | (R)-6-Hydroxyhexan-2-ol | Chiral Diol |
| Amine (R₂NH) | Aniline (PhNH₂) | (R)-5-Anilino-pentane-1,2-diol | Chiral Amino Diol |
| Thiol (RSH) | Thiophenol (PhSH) | (R)-5-(Phenylthio)pentane-1,2-diol | Chiral Thio-Diol |
| Halide (X⁻) | HCl | (R)-5-Chloropentane-1,2-diol | Chiral Halohydrin Diol |
Construction of Enantiomerically Pure Heterocyclic Compounds
One of the most powerful applications of γ,δ-epoxy alcohols like this compound is their intramolecular cyclization to form substituted tetrahydrofurans (THFs). nih.govnih.gov This transformation occurs via the nucleophilic attack of the terminal hydroxyl group onto the epoxide. According to Baldwin's rules, the 5-exo-tet cyclization is kinetically favored over the 6-endo-tet pathway, leading predominantly to the formation of five-membered tetrahydrofuran (B95107) rings. nih.govresearchgate.net
The cyclization can be promoted under either acidic or basic conditions. Acid catalysis, often employing Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) or Brønsted acids, activates the epoxide for attack by the hydroxyl group. chemrxiv.org Base-catalyzed cyclization involves deprotonation of the alcohol to form an alkoxide, which then opens the epoxide ring. The stereochemistry of the starting epoxide is transferred to the product, resulting in the formation of enantiomerically pure (R)-tetrahydrofuran-2-yl)methanol. This THF derivative, featuring a primary alcohol, serves as a versatile intermediate for further functionalization. researchgate.netresearchgate.net
| Catalyst/Reagent | Conditions | Product | Reaction Type |
|---|---|---|---|
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Acidic | ((R)-Tetrahydrofuran-2-yl)methanol | Acid-Catalyzed 5-exo Cyclization |
| p-Toluenesulfonic acid (p-TsOH) | Acidic | ((R)-Tetrahydrofuran-2-yl)methanol | Acid-Catalyzed 5-exo Cyclization |
| Sodium hydride (NaH) | Basic | ((R)-Tetrahydrofuran-2-yl)methanol | Base-Catalyzed 5-exo Cyclization |
| Potassium tert-butoxide (t-BuOK) | Basic | ((R)-Tetrahydrofuran-2-yl)methanol | Base-Catalyzed 5-exo Cyclization |
Role in the Asymmetric Synthesis of Complex Natural Product Intermediates
The structural motifs accessible from this compound, namely chiral polyols and substituted tetrahydrofurans, are ubiquitous in a vast range of biologically active natural products. nih.govuni-saarland.de Consequently, this building block is a valuable starting material for the synthesis of key intermediates en route to these complex targets.
Precursor for Advanced Chiral Ligands and Catalysts
Chiral ligands are fundamental to asymmetric catalysis, and their effectiveness often relies on a well-defined, rigid, and stereochemically rich scaffold. The enantiomerically pure products derived from this compound are ideal precursors for the development of novel chiral ligands.
For example, the C2-symmetric bis-tetrahydrofuran motif is a privileged backbone for various ligands. The ((R)-tetrahydrofuran-2-yl)methanol produced via cyclization can be elaborated into such structures. Furthermore, the chiral amino diols obtained from the aminolysis of the epoxide are direct precursors to widely used bidentate and tridentate amino alcohol ligands. rsc.org These scaffolds can be functionalized with coordinating groups, such as phosphines or other heteroatoms, to create ligands for a range of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and cyclizations. rsc.org The defined stereochemistry of the building block ensures the enantiopurity of the final ligand, which is crucial for achieving high stereoselectivity in catalysis.
Utilization in the Development of Novel Stereoselective Methodologies
Beyond its direct application in target-oriented synthesis, this compound serves as a valuable substrate for the development and validation of new stereoselective synthetic methods. The predictable reactivity of its epoxy alcohol system allows researchers to test the efficacy and selectivity of new catalysts and reaction conditions.
For instance, novel catalytic systems for the regioselective ring-opening of unbiased epoxides can be evaluated using this substrate, where the catalyst must override the inherent, albeit slight, electronic and steric biases of the molecule. scholaris.carsc.org Methodologies exploring the influence of protecting groups on the stereochemical outcome of intramolecular cyclizations also benefit from such well-defined substrates. chemrxiv.org The development of new protocols, such as borinic acid-catalyzed ring-openings or reactions in specialized media like hexafluoroisopropanol (HFIP) to control reaction pathways, often rely on model substrates like γ,δ-epoxy alcohols to establish their scope and limitations. scholaris.camdpi.com
Mechanistic and Theoretical Investigations of R 3 Oxiran 2 Yl Propan 1 Ol Reactions
Elucidation of Reaction Mechanisms for Key Transformations
The primary reactivity of (R)-3-(oxiran-2-yl)propan-1-ol centers around the nucleophilic ring-opening of the strained oxirane ring. This transformation is fundamental in synthetic chemistry for the construction of more complex chiral molecules. The regioselectivity and stereoselectivity of this ring-opening are dictated by the reaction conditions, specifically whether it proceeds under acidic or basic/neutral conditions.
Under basic or neutral conditions , the ring-opening of the epoxide occurs via an SN2 mechanism. The nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring. Due to steric hindrance from the propyl-1-ol substituent, the attack predominantly occurs at the less substituted terminal carbon atom (C3 of the oxirane). This results in the formation of a 1,2-diol derivative with inversion of configuration at the site of attack. The hydroxyl group of the propanol (B110389) side chain can also act as an intramolecular nucleophile under certain conditions, leading to the formation of a cyclic ether.
In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This activation enhances the electrophilicity of the oxirane carbons. The subsequent nucleophilic attack can exhibit a character that is intermediate between SN1 and SN2. While the attack still generally favors the less sterically hindered carbon, the distribution of positive charge in the transition state can lead to a greater proportion of attack at the more substituted carbon (C2 of the oxirane), particularly if the nucleophile is weak. The regioselectivity in acid-catalyzed ring-opening is a subject of detailed computational investigation to parse the subtle electronic and steric effects at play. ucdavis.eduresearchgate.netresearchgate.net
A generalized scheme for the nucleophilic ring-opening of this compound is presented below:
Pathway A (Basic/Neutral Conditions): Nucleophilic attack at the less substituted carbon.
Pathway B (Acidic Conditions): Nucleophilic attack can occur at either the less or more substituted carbon, depending on the nature of the nucleophile and the stability of the partial carbocationic character in the transition state.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides invaluable insights into the reaction mechanisms, stereochemical outcomes, and reactivity of this compound that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and to investigate reaction pathways. For the ring-opening of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.
For instance, in a study of a similar substituted oxirane, DFT calculations could be used to model the approach of a nucleophile, such as an azide (B81097) or an amine. The calculations would reveal the geometry of the transition state, including the bond-breaking and bond-forming distances. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. By comparing the activation energies for attack at the two different oxirane carbons, the regioselectivity of the reaction can be predicted. rsc.org
Below is a hypothetical data table summarizing the results of DFT calculations for the ring-opening of this compound with a generic nucleophile (Nu⁻) under basic conditions.
| Parameter | Attack at C2 (more substituted) | Attack at C3 (less substituted) |
|---|---|---|
| Activation Energy (kcal/mol) | 25.8 | 18.5 |
| Transition State C-Nu Distance (Å) | 2.35 | 2.10 |
| Transition State C-O Distance (Å) | 2.05 | 2.20 |
| Reaction Enthalpy (kcal/mol) | -15.2 | -18.9 |
The lower activation energy for the attack at the less substituted carbon (C3) in this hypothetical example would strongly suggest that this is the kinetically favored pathway, leading to the "normal" ring-opened product.
The flexible propanol side chain of this compound can adopt various conformations, which can influence the molecule's reactivity and the stereochemical outcome of its reactions. Conformational analysis, often performed using molecular mechanics or DFT methods, can identify the low-energy conformations of the molecule.
In these low-energy conformations, the spatial relationship between the hydroxyl group and the oxirane ring is defined. This is particularly important for predicting the likelihood of intramolecular reactions. For example, a conformation where the hydroxyl group is positioned to act as a nucleophile for an intramolecular ring-opening would be of significant interest.
Furthermore, computational models can predict the stereochemical outcome of reactions. For instance, in an enzyme-catalyzed reaction, docking simulations can be used to predict how this compound binds to the active site of the enzyme. This information can then be used to rationalize the observed stereoselectivity of the enzymatic transformation.
Theoretical studies can elucidate the relationship between the structure of this compound and its reactivity. By systematically modifying the structure of the molecule in silico (e.g., by changing the length of the alkyl chain or introducing substituents) and calculating the effect on reactivity (e.g., activation energies for ring-opening), a quantitative structure-reactivity relationship (QSRR) can be established.
These studies can reveal the electronic and steric factors that govern the reactivity of this class of compounds. For example, the electron-donating or -withdrawing nature of substituents on the propanol chain could influence the nucleophilicity of the hydroxyl group in potential intramolecular reactions.
Advanced Spectroscopic Analysis Methodologies for Stereochemical Elucidation and Purity Assessment
The stereochemical integrity of this compound is paramount for its use as a chiral building block. Advanced spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR), are indispensable for confirming its absolute configuration and assessing its enantiomeric purity.
Chiral Shift Reagents (CSRs) , also known as chiral solvating agents (CSAs), are used to determine the enantiomeric excess (ee) of chiral compounds. acs.orgresearchgate.net In the presence of a chiral shift reagent, the two enantiomers of a racemic or scalemic mixture form diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.
For this compound, a chiral lanthanide complex, for example, could be used as a CSR. The hydroxyl group of the propanol moiety would coordinate to the lanthanide metal, and the resulting diastereomeric complexes would exhibit distinct chemical shifts for the protons near the chiral center.
A hypothetical example of the application of a chiral shift reagent is shown in the table below, illustrating the expected splitting of a proton signal in the NMR spectrum.
| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) | Δδ (ppm) |
|---|---|---|---|---|
| Ha (on C2 of oxirane) | 2.95 | 3.55 | 3.65 | 0.10 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule. NOESY experiments are particularly useful for determining the relative stereochemistry and for conformational analysis. For this compound, NOESY can be used to establish through-space correlations between the protons on the oxirane ring and those on the propanol side chain. This data can help to confirm the relative configuration of substituents and to identify the predominant conformations of the molecule in solution. For instance, observing a NOE between a proton on the oxirane ring and a proton on the propanol chain would indicate that these protons are close in space, providing valuable information about the molecule's three-dimensional structure. nih.gov
Advanced Methodologies in Research on R 3 Oxiran 2 Yl Propan 1 Ol
Development of Novel Analytical Techniques for Enantiomeric Excess and Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of non-volatile chiral compounds like (R)-3-(Oxiran-2-yl)propan-1-ol. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.govhplc.ru The selection of an appropriate mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (such as isopropanol), is crucial for optimizing resolution. rsc.org For instance, a typical method might employ a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (B130326). rsc.org
Chiral Gas Chromatography (GC) is another powerful technique, especially for volatile compounds or those that can be readily derivatized to increase volatility. gcms.czwisc.edu For the analysis of this compound, derivatization of the hydroxyl group is often performed. Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of such enantiomers. gcms.cz The high resolving power of modern capillary columns allows for the accurate determination of high enantiomeric excesses.
| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | Refractive Index (RI) or UV (after derivatization) |
| Chiral GC | Cyclodextrin-based (e.g., Cyclodex-B) | Helium | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has gained prominence as a rapid and environmentally friendly alternative to HPLC for chiral separations. acs.orgselvita.com This technique utilizes supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. acs.orgchromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced solvent consumption compared to HPLC. acs.orgchiraltech.com Polysaccharide-based CSPs are also widely used and effective in SFC for resolving enantiomers of compounds like this compound. chromatographyonline.comyoutube.com
Advanced Purification Techniques for Enantiomerically Enriched Material
Following the synthesis of this compound, which may result in a product with an enantiomeric excess below the desired specification, advanced purification techniques are employed to enhance its enantiomeric purity.
Crystallization-Based Enantiomeric Enrichment
Crystallization-based methods are a powerful strategy for the purification of enantiomers. acs.orgresearchgate.net These techniques include preferential crystallization and diastereomeric resolution. researchgate.netsemanticscholar.org In diastereomeric resolution, the enantiomeric mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by crystallization. researchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure compound. While highly effective, this method requires stoichiometric amounts of the resolving agent and involves additional reaction steps. researchgate.net Preferential crystallization, on the other hand, involves the direct crystallization of the desired enantiomer from a supersaturated solution of the racemate, but it is only applicable to compounds that form conglomerates. nih.gov
Preparative Chiral Chromatography
Preparative chiral chromatography is a direct scale-up of analytical chiral HPLC or SFC and is a widely used method for obtaining highly pure enantiomers. hplc.ruchiraltech.com By using larger columns and higher flow rates, significant quantities of a racemic or enantiomerically enriched mixture can be separated to yield the target enantiomer with very high purity. nih.gov Polysaccharide-based CSPs are frequently employed in preparative chromatography due to their high loading capacity and broad applicability. nih.gov While this technique can be resource-intensive in terms of solvent consumption and the cost of the chiral stationary phase, its versatility and efficiency often make it the preferred method for producing high-purity this compound, particularly in the pharmaceutical industry. selvita.comchiraltech.com
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Resolution | Formation of separable diastereomers with a chiral resolving agent. researchgate.net | Widely applicable and well-established. researchgate.net | Requires stoichiometric resolving agent and multiple steps. researchgate.net |
| Preferential Crystallization | Direct crystallization of one enantiomer from a racemic mixture. nih.gov | Potentially cost-effective and straightforward. | Applicable only to conglomerate-forming systems. acs.org |
| Preparative Chiral Chromatography | Scaled-up version of analytical chiral chromatography. chiraltech.com | High purity achievable for a wide range of compounds. nih.gov | Can be costly due to solvent and CSP usage. selvita.com |
Flow Chemistry and Continuous Processing Approaches for Synthesis and Transformations
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis and transformation of fine chemicals and pharmaceuticals, including this compound and related compounds. nih.govnih.gov This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netthieme-connect.de
The synthesis of epoxides, for instance, can be significantly improved using flow chemistry. researchgate.net Reactions can be performed at elevated temperatures and pressures in a controlled manner, often leading to higher yields and selectivities in shorter reaction times. nih.gov Furthermore, in-line purification techniques can be integrated into a continuous flow setup, allowing for a streamlined process from starting materials to the purified product. thieme-connect.de The ring-opening of epoxides with various nucleophiles to generate valuable derivatives can also be efficiently performed in continuous-flow reactors. mdpi.com This methodology not only improves the efficiency and safety of individual synthetic steps but also enables the development of fully automated, multi-step continuous processes. researchgate.net
Application of Green Chemistry Principles in the Synthesis and Transformations of this compound
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis and subsequent transformations of valuable chiral building blocks like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. This section explores the application of these principles in the context of this specific chiral epoxide.
A key strategy in the green synthesis of this compound involves chemoenzymatic methods, which couple chemical reactions with highly selective enzymatic transformations. nih.gov One prominent approach is the kinetic resolution of a racemic mixture of 3,4-epoxy-1-butanol using lipases. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the desired (R)-enantiomer. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are widely employed for this purpose due to their high enantioselectivity and stability in organic solvents. researchgate.net The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, further enhances the environmental profile of this method.
Another avenue for the green synthesis of chiral epoxides is the asymmetric epoxidation of prochiral alkenes. The Sharpless-Katsuki asymmetric epoxidation of but-3-en-1-ol is a well-established method for producing chiral 3,4-epoxy-1-butanol. While this method offers excellent enantioselectivity, its green credentials have been scrutinized. The traditional protocol often utilizes stoichiometric amounts of a titanium-tartrate catalyst and tert-butyl hydroperoxide as the oxidant, with chlorinated solvents like dichloromethane (B109758) being the standard. researchgate.net From a green chemistry perspective, the use of a hazardous and potentially explosive peroxide and a toxic solvent are significant drawbacks. However, modifications to the Sharpless epoxidation, such as the use of catalytic amounts of the titanium complex and alternative, less hazardous oxidants, are areas of ongoing research to improve its sustainability.
The principles of green chemistry also extend to the choice of starting materials. The development of synthetic routes from renewable feedstocks is a primary goal. For instance, this compound can be conceptually derived from renewable C4 building blocks obtained from biomass. One such precursor is erythritol, a four-carbon sugar alcohol that can be produced by fermentation. While multi-step chemical conversions are required, the use of a bio-based starting material significantly improves the lifecycle assessment of the final product. Another potential renewable feedstock is glycerol (B35011), a co-product of biodiesel production. butler.edu Catalytic routes are being explored to convert glycerol into valuable C3 and C4 chemicals, including precursors to this compound. researchgate.netscielo.br
The transformations of this compound can also be designed to adhere to green chemistry principles. The inherent reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions. nih.govyoutube.comresearchgate.netkhanacademy.org Biocatalytic ring-opening reactions offer a green alternative to traditional chemical methods. For example, epoxide hydrolases can catalyze the enantioselective hydrolysis of the epoxide to yield the corresponding diol. Furthermore, haloalcohol dehalogenases can be employed for the ring-opening with various nucleophiles, operating under mild aqueous conditions and exhibiting high regioselectivity and stereoselectivity. ntnu.no These enzymatic methods avoid the use of harsh reagents and often proceed with high atom economy.
The following data tables provide a comparative overview of different synthetic approaches to this compound and its transformations, highlighting key green chemistry metrics.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Precursor | Key Reagents/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Green Chemistry Considerations |
| Lipase-Catalyzed Kinetic Resolution | Racemic 3,4-epoxy-1-butanol | Pseudomonas cepacia lipase, vinyl acetate | 2-MeTHF | ~45 | >99 | Biocatalytic, use of a green solvent, moderate yield is inherent to kinetic resolution. |
| Sharpless Asymmetric Epoxidation | But-3-en-1-ol | Ti(OiPr)₄, D-(-)-DIPT, t-BuOOH | Dichloromethane | ~80 | >95 | High enantioselectivity, but uses a hazardous oxidant and a chlorinated solvent. |
| Synthesis from Renewable Feedstock (Conceptual) | Erythritol | Multi-step chemical conversion | Various | Variable | High | Utilizes a bio-based starting material, but may involve a lengthy synthetic sequence. |
Table 2: Green Transformations of this compound
| Transformation | Product | Catalyst/Reagent | Solvent | Yield (%) | Key Green Advantage |
| Enzymatic Hydrolysis | (R)-Butane-1,2,4-triol | Epoxide Hydrolase | Water/Buffer | High | Biocatalytic, aqueous medium, high atom economy. |
| Enzymatic Aminolysis | (R)-1-Amino-butane-2,4-diol | Lipase/Amine | Toluene | Good | Biocatalytic, mild conditions. |
| Nucleophilic Ring-Opening with Azide (B81097) | (R)-1-Azido-butane-2,4-diol | NaN₃ | Water | >90 | Use of water as a solvent, high atom economy for the ring-opening step. |
Future Directions and Emerging Research Avenues for R 3 Oxiran 2 Yl Propan 1 Ol
Exploration of Novel Catalytic Systems for Its Synthesis and Derivatization
The development of innovative catalytic systems remains a cornerstone of advancing the chemistry of (R)-3-(Oxiran-2-yl)propan-1-ol. Future research will likely focus on both the enantioselective synthesis of the molecule itself and the regioselective derivatization of its epoxide ring.
In the realm of synthesis, while biocatalytic methods have shown considerable promise, the exploration of new organocatalytic and metal-based catalytic systems is crucial. Organocatalysis, utilizing small organic molecules to catalyze asymmetric reactions, offers a metal-free and often more environmentally benign alternative. clockss.org Future work could involve the design of novel chiral amines, thioureas, or phosphoric acids that can effectively catalyze the asymmetric epoxidation of homoallylic alcohols to produce this compound with high enantioselectivity.
For derivatization, transition metal-catalyzed ring-opening reactions of the epoxide present a rich area for investigation. researchgate.net Catalysts based on metals such as copper, palladium, and rhodium can enable a wide range of transformations, including the introduction of carbon, nitrogen, and oxygen nucleophiles with high regioselectivity and stereocontrol. nih.gov The development of catalysts that can selectively activate the C-O bonds of the oxirane ring will allow for the synthesis of a diverse library of functionalized 1,2-diols, which are valuable precursors for many biologically active molecules.
| Catalyst Type | Potential Application | Research Focus |
| Chiral Organocatalysts | Asymmetric epoxidation of homoallylic alcohols | Design of novel catalysts for high enantioselectivity and yield. |
| Transition Metal Complexes | Regioselective ring-opening reactions | Development of catalysts for controlled introduction of various nucleophiles. |
| Heterogeneous Catalysts | Scalable synthesis and derivatization | Immobilization of active catalysts on solid supports for enhanced recyclability. |
Integration into Multicomponent Reactions and Complex Cascade Syntheses
The inherent reactivity of the epoxide and the presence of a hydroxyl group in this compound make it an ideal candidate for incorporation into multicomponent reactions (MCRs) and cascade synthesis. These strategies offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity from simple starting materials.
Future research will likely explore the use of this compound as a bifunctional building block in novel MCRs. For instance, the alcohol moiety could participate in a reaction to form an intermediate which then undergoes an intramolecular ring-opening of the epoxide by a newly introduced nucleophile. Such approaches could lead to the rapid assembly of complex heterocyclic scaffolds.
Furthermore, the development of domino reactions initiated by the stereoselective ring-opening of this compound is a promising avenue. rsc.org This initial ring-opening event could trigger a cascade of subsequent bond-forming reactions, leading to the formation of multiple stereocenters in a single synthetic operation. Chemoenzymatic cascade processes, combining the selectivity of enzymes with the versatility of chemical catalysts, could also be designed to utilize this chiral epoxide for the synthesis of intricate natural products and their analogues. nih.gov
Advancements in Biocatalytic Production and Transformations
Biocatalysis has emerged as a powerful and sustainable tool for the production of enantiopure compounds. nih.gov Future research in this area will focus on enhancing the efficiency and scalability of the biocatalytic production of this compound and expanding its enzymatic transformations.
The use of whole-cell biocatalysts expressing robust and selective enzymes, such as monooxygenases or epoxide hydrolases, offers a cost-effective approach for large-scale production. researchgate.net Metabolic engineering of microbial hosts to improve cofactor regeneration, enzyme expression levels, and substrate tolerance will be key to developing economically viable fermentation processes. nih.govnih.gov Furthermore, the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced activities will be crucial for improving the efficiency of these biotransformations.
In addition to its synthesis, enzymatic transformations of this compound are an area of growing interest. Lipases, proteases, and other hydrolases could be employed for the kinetic resolution of racemic mixtures or for the enantioselective derivatization of the primary alcohol, providing access to a wider range of chiral intermediates.
| Biocatalytic Approach | Research Goal | Key Strategies |
| Whole-Cell Biotransformation | Cost-effective, scalable production | Metabolic engineering, process optimization. |
| Enzyme Engineering | Improved catalyst performance | Directed evolution, rational protein design. |
| Enzymatic Derivatization | Access to novel chiral building blocks | Screening for novel enzyme activities, reaction optimization. |
Computational Design of New Reactions and Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. In the context of this compound, computational methods can accelerate the discovery of new reactions and the design of novel derivatives with desired properties.
Density Functional Theory (DFT) studies can provide valuable insights into the mechanisms of catalytic reactions involving this compound. mdpi.commdpi.com By modeling reaction pathways and transition states, researchers can predict the stereochemical outcomes of reactions, understand the role of catalysts, and rationally design more efficient and selective catalytic systems. researchgate.net For example, DFT calculations can aid in the design of chiral ligands for metal catalysts that favor specific reaction pathways in the derivatization of the epoxide.
Molecular docking simulations can be employed to predict the binding of this compound and its derivatives to the active sites of enzymes or biological receptors. researchgate.netnih.govjaper.inmdpi.comamazonaws.com This information is crucial for the rational design of new biocatalysts for its production and for the development of novel bioactive molecules derived from this chiral building block. For instance, docking studies can guide the engineering of enzymes with enhanced activity and selectivity towards this compound.
Potential for Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic methodologies in both academia and industry. Future research on this compound will undoubtedly prioritize the development of sustainable and scalable production methods.
One promising approach is the utilization of renewable feedstocks . rsc.org Research into the synthesis of this compound from bio-based starting materials, such as carbohydrates or terpenes, would significantly reduce the environmental footprint of its production. This aligns with the broader goal of transitioning towards a more sustainable chemical industry.
Furthermore, the adoption of flow chemistry offers numerous advantages for the scalable and safe production of this compound. acs.orgunimi.itacs.orgwiley-vch.de Continuous flow reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents and intermediates. The development of robust and efficient flow processes for the synthesis and derivatization of this chiral epoxide will be a key enabler for its industrial application.
Q & A
Q. What are the key synthetic routes for (R)-3-(Oxiran-2-yl)propan-1-ol, and how does stereochemical control impact yield?
The synthesis of this compound typically involves epoxidation of allyl alcohol derivatives. A common approach includes:
- Asymmetric epoxidation : Using Sharpless or Jacobsen conditions to achieve enantiomeric excess (e.g., titanium-based catalysts with chiral ligands) .
- Epoxide ring formation : Reacting 3-buten-1-ol with peracids (e.g., mCPBA) under controlled pH and temperature to minimize racemization . Methodological challenges include optimizing reaction time (≤6 hrs to avoid side reactions) and solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates. Post-synthesis, chiral HPLC or polarimetry confirms enantiopurity .
Q. How can researchers characterize the structural and optical purity of this compound?
- NMR spectroscopy : H and C NMR distinguish the epoxide ring (δ 3.1–3.5 ppm for oxirane protons) and alcohol group (δ 1.5–2.0 ppm for hydroxyl-bearing carbon) .
- Chiral analysis : Polarimetry ([α] values) or chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents resolves enantiomers .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 102.08 (CHO) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential epoxide volatility.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the (R)-configuration influence the compound’s reactivity in nucleophilic ring-opening reactions?
The stereochemistry of the epoxide dictates regioselectivity in reactions with nucleophiles (e.g., amines, thiols). For example:
- Aminolysis : The (R)-enantiomer preferentially undergoes attack at the less substituted oxirane carbon, yielding (S)-configured β-amino alcohols (85% selectivity in ethanol/water at 25°C) .
- Mechanistic studies : DFT calculations show the (R)-configuration lowers the activation energy for SN pathways by 3–5 kcal/mol compared to racemic mixtures .
Q. What strategies resolve contradictions in catalytic efficiency data for asymmetric synthesis?
Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) may arise from:
- Catalyst loading : Sub-optimal ligand-to-metal ratios (e.g., <1:1 for Jacobsen catalysts) reduce stereoselectivity .
- Temperature sensitivity : Reactions above 0°C accelerate racemization; kinetic studies recommend –10°C for >95% ee .
- Impurity profiling : Trace aldehydes (from incomplete oxidation) can form hemiacetals, skewing HPLC results .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Chiral building block : It serves as a precursor for β-blockers (e.g., propranolol analogs) and antiviral agents. For example, fluorinated derivatives synthesized via nucleophilic ring-opening show enhanced blood-brain barrier penetration .
- Scale-up challenges : Continuous flow reactors improve yield (≥80%) by minimizing epoxide polymerization, a common side reaction in batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
